Udp-N-acetylmuramic acid pentapeptide

MraY translocase peptidoglycan biosynthesis substrate specificity

UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide, also known as Park's nucleotide; CAS 16124-22-4; MW 1193.9 g/mol) is the terminal cytoplasmic precursor in bacterial peptidoglycan biosynthesis, formed by the sequential action of Mur ligases (MurC through MurF) on UDP-MurNAc. It serves as the obligate substrate for the membrane-associated translocase MraY, which initiates the lipid-linked cycle of cell wall assembly, and functions as a co-repressor of AmpR-mediated β-lactamase expression in Gram-negative bacteria.

Molecular Formula C41H65N9O28P2
Molecular Weight 1193.9 g/mol
CAS No. 16124-22-4
Cat. No. B099745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdp-N-acetylmuramic acid pentapeptide
CAS16124-22-4
SynonymsUDP-MurNAc-pentapeptide
UDP-N-acetylmuramic acid pentapeptide
UDP-N-acetylmuramic acid pentapeptides
UDP-N-acetylmuramyl-pentapeptide
Molecular FormulaC41H65N9O28P2
Molecular Weight1193.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C
InChIInChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1
InChIKeyKWIBRHGQCHIETC-CWSFPBCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-N-Acetylmuramic Acid Pentapeptide (CAS 16124-22-4): Core Cytoplasmic Peptidoglycan Precursor for Antibacterial Discovery & Cell Wall Biochemistry Procurement


UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide, also known as Park's nucleotide; CAS 16124-22-4; MW 1193.9 g/mol) is the terminal cytoplasmic precursor in bacterial peptidoglycan biosynthesis, formed by the sequential action of Mur ligases (MurC through MurF) on UDP-MurNAc [1]. It serves as the obligate substrate for the membrane-associated translocase MraY, which initiates the lipid-linked cycle of cell wall assembly, and functions as a co-repressor of AmpR-mediated β-lactamase expression in Gram-negative bacteria [2]. Its unique D-Ala-D-Ala terminus constitutes a critical molecular recognition motif exploited by glycopeptide antibiotics, β-lactam-binding proteins, and resistance regulators alike [3].

Why UDP-MurNAc-Tripeptide or -Tetrapeptide Cannot Substitute for UDP-MurNAc-Pentapeptide in Peptidoglycan Research and Inhibitor Screening


Shorter UDP-MurNAc-peptide variants (tripeptide, tetrapeptide) fail to recapitulate the full biochemical and regulatory functions of the pentapeptide for three quantitatively established reasons. First, the phospho-MurNAc-pentapeptide translocase (MraY) discriminates against incomplete peptide subunits: UDP-MurNAc-tripeptide exhibits a 77-fold reduction in catalytic efficiency (Vmax/Km) compared to the pentapeptide, and the tetrapeptide shows a 4-fold reduction [1]. Second, the D-Ala-D-Ala terminus of the pentapeptide is the essential recognition motif for AmpR repressor binding, and tripeptide analogs lacking this motif fail to suppress AmpR-mediated β-lactamase transcription [2]. Third, UDP-MurNAc-pentapeptide serves as a feedback inhibitor of its own biosynthetic pathway—a regulatory function absent in the tripeptide—such that D-cycloserine treatment causes up to a 124-fold accumulation of UDP-MurNAc-tripeptide when feedback inhibition is lost [3]. These mechanistic divergences mean that substituting the pentapeptide with shorter analogs in enzymatic assays, structural studies, or resistance mechanism investigations will produce results that are not biologically representative.

Quantitative Differentiation Evidence: UDP-MurNAc-Pentapeptide vs. Closest Analogs—Procurement-Relevant Performance Data


77-Fold Superior MraY Translocase Catalytic Efficiency vs. UDP-MurNAc-Tripeptide

Phospho-MurNAc-pentapeptide translocase (MraY) from Staphylococcus aureus Copenhagen discriminates sharply among UDP-MurNAc-peptide variants. When glycine replacement data and direct comparison of incomplete peptides are combined, UDP-MurNAc-tripeptide (UDP-MurNAc-Ala-dGlu-Lys) exhibits a 77-fold decrease in Vmax/Km relative to the reference pentapeptide (UDP-MurNAc-Ala-dGlu-Lys-dAla-dAla), while UDP-MurNAc-tetrapeptide shows a 4-fold decrease [1]. The translocase thus functions as a primary specificity filter at the membrane entry point, ensuring only the full pentapeptide is efficiently processed into lipid I for downstream peptidoglycan assembly [2].

MraY translocase peptidoglycan biosynthesis substrate specificity antibacterial target

17-Fold Higher Peptidoglycan Synthesis System Utilization vs. UDP-MurNAc-Tripeptide at Low Substrate Concentration

In membrane preparations from Gaffkya homari, the overall peptidoglycan-synthesizing system utilizes UDP-MurNAc-pentapeptide with far greater efficiency than shorter peptide variants. At low substrate concentrations (where Vmax/Km governs utilization), UDP-MurNAc-tripeptide achieves only 6% of the pentapeptide's efficiency (Vmax/Km = 0.06 relative to pentapeptide = 1.0), while the tetrapeptide reaches 55% (Vmax/Km = 0.55) [1]. This ~17-fold difference in tripeptide utilization means that when intracellular precursor pools are depleted—a condition relevant under antibiotic stress—only the pentapeptide sustains productive peptidoglycan polymerization [2].

peptidoglycan polymerization PBP transglycosylase membrane preparations cell wall assembly

Essential D-Ala-D-Ala Motif: Pentapeptide Binds AmpR as Tetrameric Co-Repressor; Tripeptide Lacks This Function

UDP-MurNAc-pentapeptide binds the AmpR transcriptional regulator from Citrobacter freundii as a tetramer, with each AmpR monomer interacting with one molecule of the pentapeptide via its terminal D-Ala-D-Ala motif [1]. This interaction maintains AmpR in its repressor conformation, silencing ampC β-lactamase expression. In contrast, UDP-MurNAc-tripeptide and 1,6-anhydroMurNAc-tripeptide—both lacking the D-Ala-D-Ala motif—cannot sustain AmpR-mediated repression; 1,6-anhydroMurNAc-pentapeptide (which retains D-Ala-D-Ala) may convert AmpR into a transcriptional activator more effectively than the tripeptide analog [2]. Structural data confirm that the D-Ala-D-Ala moiety forms the primary contacts with the AmpR effector-binding domain, while the UDP-MurNAc moiety participates in modulating AmpR function [1].

AmpR regulator β-lactamase induction D-Ala-D-Ala recognition antibiotic resistance

Feedback Inhibitor of Its Own Biosynthesis: D-Cycloserine Treatment Causes Up to 124-Fold Tripeptide Accumulation Upon Loss of Pentapeptide-Mediated Feedback

UDP-MurNAc-pentapeptide functions as a feedback inhibitor of the UDP-MurNAc-peptide biosynthetic pathway in Escherichia coli. When D-cycloserine blocks D-Ala-D-Ala synthesis and depletes the pentapeptide pool, the loss of feedback inhibition triggers massive accumulation of UDP-MurNAc-tripeptide. In lysine-deprived rel⁺ cells, combined chloramphenicol and D-cycloserine treatment produces a 124-fold increase in UDP-MurNAc-tripeptide relative to untreated controls. Isogenic relA strains show a 71-fold accumulation with D-cycloserine alone [1]. These pool dynamics are unique to the pentapeptide: the tripeptide lacks feedback regulatory capacity. More recent data in Staphylococcus aureus show that alanine branch inhibitors (D-cycloserine, D-boroalanine) reduce UDP-MurNAc-pentapeptide levels >4-fold while increasing UDP-MurNAc-tripeptide levels up to 3,000-fold [2], quantitatively confirming the pentapeptide's sole role as the feedback-active species.

feedback inhibition relA UDP-MurNAc-pentapeptide pool regulation D-cycloserine

Procurement-Driven Application Scenarios for UDP-N-Acetylmuramic Acid Pentapeptide (CAS 16124-22-4)


MraY Translocase Inhibitor High-Throughput Screening (HTS): Use Pentapeptide, Not Tripeptide, as the Native Substrate

The 77-fold differential in MraY catalytic efficiency between the pentapeptide and tripeptide [1] dictates that authentic UDP-MurNAc-pentapeptide must be procured as the substrate for MraY inhibitor screening campaigns. Using the tripeptide would produce non-physiological Km values and misleading IC₅₀ determinations. Established UMP-Glo and fluorescent dansyl-based MraY assays all require the pentapeptide as the native substrate. Procurement specifications should require ≥95% purity (HPLC), with the D-Ala-D-Ala terminus intact as verified by MS or NMR, since even partial degradation to the tetrapeptide (4-fold reduced activity) compromises assay sensitivity.

β-Lactam Resistance Mechanism Studies: AmpR Repressor Binding Assays Require Intact D-Ala-D-Ala

The pentapeptide's D-Ala-D-Ala motif is the essential pharmacophore for AmpR repressor engagement [1]. In vitro transcription assays, SPR binding studies, and X-ray crystallography of AmpR-effector domain complexes all require the pentapeptide as the authentic repressor ligand. Substitution with UDP-MurNAc-tripeptide will not maintain AmpR in its repressor conformation, leading to false-positive β-lactamase activation signals. For procurement, the compound should be accompanied by certification of D-Ala-D-Ala integrity, as spontaneous hydrolysis of the terminal D-Ala would convert the pentapeptide into the non-functional tetrapeptide or tripeptide species.

Pharmacodynamic Biomarker Quantification: Monitoring Intracellular Pentapeptide Pool Depletion as Proof of Target Engagement

Because UDP-MurNAc-pentapeptide is the sole feedback inhibitor of its own biosynthetic pathway, quantitative LC-MS/MS measurement of intracellular pentapeptide (and reciprocal tripeptide) pools serves as a direct pharmacodynamic biomarker for inhibitors targeting MurF, Ddl, Alr, or MraY [1]. The 3,000-fold dynamic range between depleted pentapeptide and accumulated tripeptide in inhibitor-treated S. aureus provides a robust assay window [1]. Authentic pentapeptide analytical standard (≥98% purity) is required for calibration curves. Procurement of both UDP-MurNAc-pentapeptide and UDP-MurNAc-tripeptide as matched analytical standards enables simultaneous quantification of target engagement (pentapeptide depletion) and pathway backup (tripeptide accumulation).

In Vitro Peptidoglycan Polymerization and Lipid II Synthesis: Pentapeptide Is the Only Biologically Relevant Substrate at Low Concentrations

Cell-free peptidoglycan synthesis assays using membrane preparations from E. coli, S. aureus, or Gaffkya homari require UDP-MurNAc-pentapeptide for authentic Lipid II formation and subsequent transglycosylation/transpeptidation [1]. The ~17-fold lower utilization efficiency of the tripeptide at low substrate concentrations [1] means that only the pentapeptide sustains measurable polymerization under substrate-limited conditions that mimic the cellular environment. For assessing transglycosylase inhibitors (e.g., moenomycin analogs) or transpeptidase inhibitors (β-lactams), the pentapeptide-derived Lipid II is the only appropriate substrate.

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